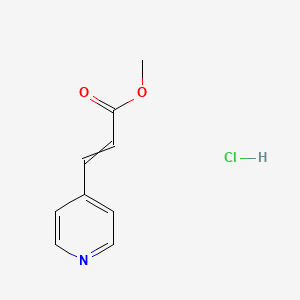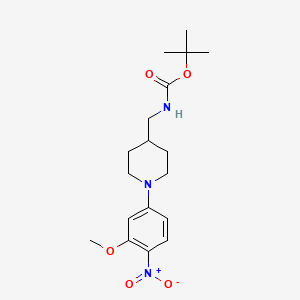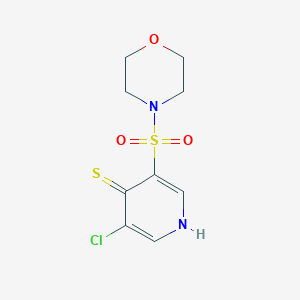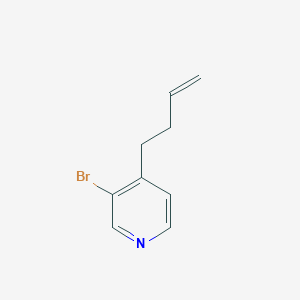
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine is a complex organic compound that belongs to the class of naphthalenemethanamines This compound is characterized by the presence of a dichlorophenyl group and a methylamino group attached to a tetrahydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydronaphthalene Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Methylamino Group: This can be done through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing chromatography or crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine might be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinally, compounds with similar structures are often explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Receptors: Interaction with cell surface or intracellular receptors.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-2-naphthalenemethanamine: Lacks the methylamino group.
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(ethylamino)-2-naphthalenemethanamine: Contains an ethylamino group instead of a methylamino group.
Uniqueness
The presence of the methylamino group in (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine may confer unique properties, such as increased binding affinity to certain receptors or altered pharmacokinetic profiles.
Properties
Molecular Formula |
C18H20Cl2N2 |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
(1S,4S)-7-(aminomethyl)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C18H20Cl2N2/c1-22-18-7-5-13(12-3-6-16(19)17(20)9-12)14-4-2-11(10-21)8-15(14)18/h2-4,6,8-9,13,18,22H,5,7,10,21H2,1H3/t13-,18-/m0/s1 |
InChI Key |
DAFJATQAJCYMSG-UGSOOPFHSA-N |
Isomeric SMILES |
CN[C@H]1CC[C@H](C2=C1C=C(C=C2)CN)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CNC1CCC(C2=C1C=C(C=C2)CN)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)

![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)


![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)


![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)
